molecular formula C16H16N+ B14652204 9-Ethyl-10-methylacridin-10-ium CAS No. 52328-34-4

9-Ethyl-10-methylacridin-10-ium

Cat. No.: B14652204
CAS No.: 52328-34-4
M. Wt: 222.30 g/mol
InChI Key: KFKJJAYDTVAGFT-UHFFFAOYSA-N
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Description

9-Ethyl-10-methylacridin-10-ium is a cationic heterocyclic compound derived from the acridine scaffold, featuring an ethyl group at position 9 and a methyl group at position 10. Its structure consists of a planar tricyclic aromatic system with a quaternary nitrogen atom at position 10, rendering it positively charged (Figure 1) . This compound is typically synthesized via condensation of N-phenylaniline with propanoic acid in molten zinc chloride, followed by purification via column chromatography . The ethyl and methyl substituents influence its electronic properties, making it a candidate for chemiluminescent applications and studies on C-acidic behavior . Crystallographic analyses reveal weak intermolecular hydrogen bonds, π-π interactions, and S–O⋯π interactions that stabilize its crystal lattice .

Properties

CAS No.

52328-34-4

Molecular Formula

C16H16N+

Molecular Weight

222.30 g/mol

IUPAC Name

9-ethyl-10-methylacridin-10-ium

InChI

InChI=1S/C16H16N/c1-3-12-13-8-4-6-10-15(13)17(2)16-11-7-5-9-14(12)16/h4-11H,3H2,1-2H3/q+1

InChI Key

KFKJJAYDTVAGFT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC=CC2=[N+](C3=CC=CC=C31)C

Origin of Product

United States

Preparation Methods

Synthetic Routes

Bernthsen Acridine Synthesis for 9-Ethylacridine

The Bernthsen method forms the acridine core by condensing diphenylamine with a carboxylic acid. For 9-ethylacridine, propanoic acid is used:

  • Reagents : Diphenylamine, propanoic acid, ZnCl₂.
  • Procedure :
    • Heat diphenylamine (10 mmol) and propanoic acid (12 mmol) with ZnCl₂ (20 mmol) at 215°C for 5 hours under inert atmosphere.
    • Quench with ice water, neutralize with ammonia, and extract with ethyl acetate.
    • Purify via silica gel chromatography (DCM/EtOAc = 5:1) to isolate 9-ethylacridine.

Yield : ~72%.

N-Methylation to Form 10-Methylacridinium Salt

Quaternization of 9-ethylacridine at the nitrogen (position 10) is achieved using methylating agents:

Method A: Methyl Iodide in Acetonitrile
  • Reagents : 9-ethylacridine, methyl iodide, acetonitrile.
  • Procedure :
    • Reflux 9-ethylacridine (5 mmol) with methyl iodide (10 mmol) in acetonitrile (10 mL) for 12 hours.
    • Cool, filter the precipitate, and recrystallize from acetonitrile/methanol.

      Yield : 59%.
Method B: Methyl Fluorosulfonate in Chloroform/Ether
  • Reagents : 9-ethylacridine, methyl fluorosulfonate (Magic Methyl), chloroform, anhydrous ether.
  • Procedure :
    • Stir 9-ethylacridine (5 mmol) with methyl fluorosulfonate (10 mmol) in 1:1 chloroform/ether at 25°C for 6 hours.
    • Concentrate under vacuum and wash with ether.

      Yield : 85–90%.

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • Methyl Iodide : Requires reflux (80–100°C) for complete quaternization.
  • Methyl Fluorosulfonate : Reacts efficiently at room temperature due to higher electrophilicity.

Counterion Exchange

  • The initial product (e.g., iodide or chloride) can be converted to other salts (BF₄⁻, PF₆⁻) via metathesis:
    • Dissolve 9-ethyl-10-methylacridinium iodide in water, add KPF₆ or NaBF₄, and filter the precipitate.

Analytical Characterization

Spectral Data

  • ¹H NMR (500 MHz, DMSO-d₆):
    • δ 8.93 (d, J = 8.9 Hz, 2H, Ar-H),
    • δ 8.77 (d, J = 9.2 Hz, 2H, Ar-H),
    • δ 4.83 (s, 3H, N-CH₃),
    • δ 2.58 (q, J = 7.5 Hz, 2H, CH₂CH₃),
    • δ 1.24 (t, J = 7.5 Hz, 3H, CH₂CH₃).
  • ESI-MS : m/z 264.18 [M]⁺.

Purity Assessment

  • HPLC : >98% purity using a C18 column (MeCN/H₂O = 70:30).

Comparative Analysis of Methods

Method Methylating Agent Solvent Temp. (°C) Time (h) Yield (%) Reference
Methyl Iodide CH₃I Acetonitrile 80 12 59
Magic Methyl CH₃OSO₂F CHCl₃/ether 25 6 90

Applications in Organic Synthesis

9-Ethyl-10-methylacridin-10-ium serves as:

  • Photoredox Catalyst : Facilitates anti-Markovnikov hydroamination of alkenes.
  • Fluorescence Quencher : Used in DNA-binding studies due to its stable acridinium core.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-Ethyl-10-methylacridin-10-ium can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the quaternary ammonium group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, thiols, or amines in polar solvents.

Major Products:

    Oxidation: Formation of acridone derivatives.

    Reduction: Formation of reduced acridine derivatives.

    Substitution: Formation of substituted acridine compounds.

Scientific Research Applications

Chemistry: 9-Ethyl-10-methylacridin-10-ium is used as a photoredox catalyst in various organic synthesis reactions. Its ability to absorb visible light and participate in electron transfer processes makes it valuable in green chemistry applications.

Biology: In biological research, this compound is used as a fluorescent probe for studying cellular processes. Its fluorescence properties allow for the visualization of cellular components and the monitoring of biochemical reactions.

Medicine: The compound has potential applications in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light irradiation can be harnessed to target and destroy cancer cells.

Industry: In the industrial sector, this compound is used in the manufacturing of dyes and pigments. Its stability and vibrant color make it suitable for various applications in textiles and printing.

Mechanism of Action

The mechanism of action of 9-Ethyl-10-methylacridin-10-ium involves its ability to act as a photoredox catalyst. Upon absorption of visible light, the compound undergoes excitation to a higher energy state. This excited state can then participate in electron transfer reactions, either donating or accepting electrons, to facilitate various chemical transformations. The molecular targets and pathways involved include the generation of reactive oxygen species and the initiation of radical reactions.

Comparison with Similar Compounds

Comparison with Similar Acridinium Derivatives

Structural and Substituent Variations

Acridinium derivatives vary significantly in substituent patterns, which dictate their physicochemical properties and applications. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
9-Ethyl-10-methylacridin-10-ium Ethyl (C9), Methyl (C10) C16H16N+ 222.31 Planar acridine core; exhibits C-acidic behavior and chemiluminescent potential .
9-Cyano-10-methylacridinium Cyano (C9), Methyl (C10) C15H11N2+ 219.26 Strong electron-withdrawing cyano group enhances oxidative stability .
9,10-Dimethylacridinium Methyl (C9, C10) C15H14N+ 208.28 Simpler substituents; used as a model for C-acidic studies .
9-Mesityl-10-methylacridinium Mesityl (C9), Methyl (C10) C23H22N+ 312.43 Bulky mesityl group sterically hinders π-π interactions .
10-Methyl-9-phenylacridinium Phenyl (C9), Methyl (C10) C20H16N+ 270.35 Extended conjugation enhances fluorescence .
9-(Methoxycarbonyl)-10-methylacridinium Methoxycarbonyl (C9), Methyl (C10) C17H17NO6S 363.38 Polar ester group improves solubility in polar solvents .

Physicochemical Properties

  • Chemiluminescence: this compound and its analogs (e.g., 9-cyano-10-methylacridinium) undergo chemiluminescence upon reaction with oxidants like OOH–, forming excited-state 9-acridinones . The ethyl group in the title compound slightly reduces reactivity compared to cyano-substituted analogs . 9,10-Dimethylacridinium shows weaker luminescence due to the absence of electron-withdrawing groups .
  • C-Acidity :

    • The C9 position in 9,10-dimethylacridinium and this compound exhibits C-acidic behavior, enabling deprotonation under basic conditions .
  • Crystal Packing :

    • Bulky substituents (e.g., mesityl in 9-Mesityl-10-methylacridinium) disrupt π-π stacking, reducing thermal stability compared to smaller analogs .

Research Findings and Limitations

  • Synthetic Challenges : Derivatives with bulky substituents (e.g., mesityl) require multi-step syntheses, limiting scalability .
  • Stability Issues: Electron-rich analogs (e.g., 9-aminoacridinium salts) exhibit lower oxidative stability compared to cyano- or ester-substituted derivatives .
  • Limited Data: Few studies explore 9-imino-10H-dihydroacridines (e.g., 10-Methyl-9,10-dihydroacridine), leaving gaps in understanding their reactivity .

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